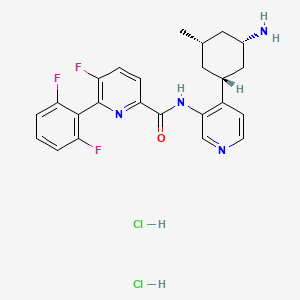

PIM-447 dihydrochloride

Overview

Description

PIM-447 dihydrochloride is an orally available and selective inhibitor of pan-PIM kinase. It is known for its high affinity towards PIM1, PIM2, and PIM3 kinases, with Ki values of 6, 18, and 9 pM, respectively . This compound has shown promising results in preclinical studies, particularly in the treatment of various cancers, including leukemia, lymphoma, and multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIM-447 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving cyclohexylamine, pyridine, and fluorophenyl derivatives .

Industrial Production Methods

Industrial production of this compound is carried out under strict conditions to ensure high purity and yield. The process involves large-scale chemical synthesis followed by purification steps such as crystallization and chromatography. The final product is then converted into its dihydrochloride salt form to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

PIM-447 dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Multiple Myeloma

PIM-447 has shown promising results in treating multiple myeloma, particularly in patients with relapsed or refractory disease. A first-in-human study evaluated the safety, pharmacokinetics, and preliminary efficacy of PIM-447 in 79 patients. The study established a maximum tolerated dose of 500 mg once daily and reported a disease control rate of 72.2% with a median progression-free survival of 10.9 months at the recommended dose .

Key Findings:

- Efficacy: The overall response rate was 8.9%, with a clinical benefit rate of 25.3% .

- Safety Profile: Treatment-related adverse events were common, predominantly hematologic in nature .

Acute Lymphoblastic Leukemia (T-ALL)

Research has indicated that PIM-447 can improve outcomes in T-cell acute lymphoblastic leukemia (T-ALL) when used in combination with standard chemotherapy. A study demonstrated that combining PIM-447 with induction chemotherapy significantly enhanced leukemic survival in patient-derived xenograft (PDX) models .

Key Findings:

- Synergistic Effects: The combination therapy showed improved efficacy compared to chemotherapy alone, suggesting that PIM inhibition could be beneficial for patients with high IL7RA expression .

- Mechanism: PIM-447 targets cytokine-induced activation pathways, thereby reducing leukemic burden effectively .

Mechanistic Insights

PIM-447 induces apoptosis and disrupts the cell cycle in malignant cells through several mechanisms:

- Inhibition of mTORC1 Pathway: This leads to decreased levels of c-Myc and phospho-Bad, contributing to cell death .

- Bone Protective Effects: In addition to its antitumor activity, PIM-447 has been shown to inhibit osteoclast formation and promote osteoblast activity, which is crucial for preventing tumor-associated bone loss in myeloma patients .

Comparative Efficacy

A comparative analysis of PIM-447 against other treatments highlights its unique advantages:

| Drug | Efficacy | Combination Potential | Safety Profile |

|---|---|---|---|

| PIM-447 | High | Strong synergy with bortezomib and dexamethasone | Manageable adverse events |

| AZD1208 | Moderate | Less effective than PIM-447 | Higher toxicity observed |

| Venetoclax | Variable | Enhanced effect when combined with PIM-447 | Varies by patient |

Case Study 1: Multiple Myeloma

In a clinical trial involving multiple myeloma patients, administration of PIM-447 resulted in a notable reduction in tumor burden and improved patient outcomes when combined with standard therapies like bortezomib and dexamethasone .

Case Study 2: T-cell Acute Lymphoblastic Leukemia

In another study focused on T-ALL, the use of PIM-447 alongside glucocorticoids demonstrated a significant increase in overall survival rates in preclinical models, suggesting its potential as an adjunct therapy during induction chemotherapy .

Mechanism of Action

PIM-447 dihydrochloride exerts its effects by inhibiting the activity of PIM kinases, which are involved in various cellular processes such as cell growth, survival, and proliferation. The inhibition of PIM kinases leads to the disruption of key signaling pathways, including the JAK/STAT and mTORC1 pathways. This results in the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

PIM447: A potent and selective pan-PIM kinase inhibitor with similar biological activity.

LGH447: Another name for PIM447, highlighting its role as a PIM kinase inhibitor.

Uniqueness

PIM-447 dihydrochloride is unique due to its high selectivity and potency towards PIM kinases. It has shown dual antimyeloma and bone-protective effects, making it a promising candidate for the treatment of multiple myeloma and other cancers .

Biological Activity

PIM-447 dihydrochloride, also known as LGH447, is a novel pan-PIM kinase inhibitor that has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as multiple myeloma (MM). This article provides a comprehensive overview of the biological activity of PIM-447, highlighting its pharmacodynamics, clinical efficacy, safety profile, and underlying mechanisms of action.

PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases involved in various cellular processes including cell survival, proliferation, and differentiation. They are often overexpressed in cancer cells, contributing to tumorigenesis and resistance to therapy. PIM-447 inhibits these kinases with high potency, exhibiting Ki values of 6 pM for PIM1, 18 pM for PIM2, and 9 pM for PIM3 . This inhibition leads to the modulation of several signaling pathways including:

- Cell Cycle Regulation : Disruption of cell cycle progression in cancer cells.

- Apoptosis Induction : Promotion of programmed cell death in malignant cells.

- Autophagy : Modulation of autophagic processes that can affect cancer cell survival.

First-in-Human Study

A pivotal first-in-human study evaluated the safety and efficacy of PIM-447 in patients with relapsed or refractory MM. The study was conducted in a multicenter, open-label format involving 79 patients who received escalating doses ranging from 70 mg to 700 mg once daily over 28-day cycles. Key findings included:

- Maximum Tolerated Dose (MTD) : Established at 500 mg daily.

- Recommended Dose (RD) : Set at 300 mg daily.

- Adverse Events (AEs) : A significant proportion (97.5%) experienced treatment-related AEs, primarily hematologic .

The overall response rate was reported at 8.9%, with a disease control rate of 72.2% and a clinical benefit rate of 25.3%. Notably, the median progression-free survival at the RD was 10.9 months, indicating promising antitumor activity .

Comparative Efficacy

In comparison to other PIM inhibitors like AZD1208, which showed limited efficacy in clinical trials for acute myeloid leukemia (AML), PIM-447 demonstrated more favorable outcomes in MM. AZD1208 had no confirmed clinical responses despite showing biological activity . This suggests that while PIM kinase inhibition holds potential as an anticancer strategy, the effectiveness may vary significantly among different compounds.

Safety Profile

The safety profile of PIM-447 was characterized by a high incidence of treatment-related AEs. The most common were hematologic events such as thrombocytopenia and anemia. Serious adverse events leading to discontinuation were primarily due to disease progression rather than drug toxicity .

| Adverse Event | Incidence (%) |

|---|---|

| Any Treatment-related AE | 97.5 |

| Grade 3/4 Hematologic AE | Majority |

| Disease Progression Leading to Discontinuation | 68.4 |

Case Studies

Several case studies have illustrated the potential benefits of PIM-447 in clinical settings:

- Case Study A : A patient with heavily pre-treated MM achieved stable disease for over six months on PIM-447 at the recommended dose.

- Case Study B : Another patient experienced a partial response after two cycles of treatment, demonstrating the compound's ability to induce clinical responses even after multiple lines of therapy.

These case studies underscore the need for further research to optimize treatment regimens and combination therapies involving PIM inhibitors.

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of PIM-447 dihydrochloride, and how do its Ki values inform experimental design?

this compound is a pan-PIM kinase inhibitor targeting PIM1 (Ki = 6 pM), PIM2 (Ki = 18 pM), and PIM3 (Ki = 9 pM). Its mechanism involves blocking kinase activity, thereby disrupting downstream pathways like mTOR/4E-BP1 and STAT3, which regulate cell survival and proliferation in cancers such as multiple myeloma. Researchers should validate target engagement using kinase activity assays (e.g., ADP-Glo™) and correlate inhibition with functional readouts (e.g., apoptosis via Annexin V staining). Dose-response curves should account for the nanomolar Ki values to ensure physiological relevance .

Q. How can researchers optimize in vitro dosage ranges for this compound across different cancer models?

Start with the reported IC50 (46.7 mg/mL or 90.97 mM) and adjust based on cell line heterogeneity. Use viability assays (e.g., MTT or CellTiter-Glo®) across a logarithmic concentration range (e.g., 1 nM–10 µM). Include positive controls (e.g., known PIM inhibitors) and validate with orthogonal methods like Western blotting for phosphorylated PIM substrates (e.g., p-BAD). Account for solvent effects (e.g., DMSO ≤0.1%) and pre-treat cells for 24–72 hours to capture delayed apoptotic effects .

Advanced Research Questions

Q. What methodologies are recommended for analyzing synergistic effects between this compound and standard therapies like proteasome inhibitors?

Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Co-treat cells with PIM-447 and bortezomib at fixed ratios (e.g., 1:1, 1:2) and analyze viability. Synergy is indicated by CI < 1. Validate with mechanistic studies, such as assessing unfolded protein response (UPR) markers (e.g., CHOP, XBP1 splicing) and mitochondrial stress via Seahorse assays. In vivo, use xenograft models with staggered dosing to mimic clinical regimens .

Q. How can researchers address pharmacokinetic challenges in preclinical studies, such as poor solubility or metabolic instability?

Pre-formulate this compound in vehicles like 10% Captisol® or PEG-400 for oral gavage. Monitor plasma stability via LC-MS/MS over 24 hours post-administration. For tissue distribution studies, use radiolabeled analogs or quantify parent compound in homogenized tissues. Adjust dosing schedules (e.g., twice daily) if rapid clearance is observed. Compare bioavailability between oral and intravenous routes to optimize dosing .

Q. What strategies validate this compound’s target specificity in complex biological systems?

Perform kinase profiling using panels (e.g., Eurofins KinaseProfiler™) to rule off-target effects. Use CRISPR/Cas9-generated PIM1/2/3 knockout cell lines to confirm on-target activity. For in vivo specificity, employ phosphoproteomics to identify differentially phosphorylated proteins post-treatment. Cross-validate with isoform-selective inhibitors (e.g., AZD1208 for PIM1) to dissect isoform contributions .

Q. How should researchers resolve discrepancies in reported efficacy data across different experimental models?

Standardize assay conditions: Use consistent cell passage numbers, serum concentrations, and hypoxia levels (e.g., 5% O2 for bone marrow microenvironment models). For in vivo discrepancies, compare genetic backgrounds of murine models (e.g., immunocompromised NSG vs. syngeneic). Perform meta-analyses of published datasets to identify confounding variables (e.g., batch effects in RNA-seq) .

Q. What experimental approaches assess this compound’s impact on the bone microenvironment in multiple myeloma?

Co-culture myeloma cells with osteoclasts (differentiated from PBMCs using RANKL/M-CSF) and osteoblasts (hFOB 1.19 cells). Quantify bone resorption pits via pit assay and osteoblast activity via alkaline phosphatase. In vivo, use μCT imaging to measure trabecular bone volume in xenografts. Analyze serum markers (e.g., TRAP5b for osteoclasts, osteocalcin for osteoblasts) .

Q. How can researchers investigate resistance mechanisms to this compound in long-term treatment models?

Generate resistant clones via chronic exposure (6–12 months) at sublethal doses. Perform whole-exome sequencing to identify mutations in PIM kinases or compensatory pathways (e.g., AKT/mTOR). Test combinatorial inhibitors (e.g., PI3Kδ inhibitors) to overcome resistance. Use patient-derived organoids to validate findings in clinically relevant models .

Properties

IUPAC Name |

N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRSHQQSBGCMJE-ALGQTRDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.